molecular formula C9H11N3 B12821716 N,N-Dimethyl-1H-benzo[d]imidazol-4-amine

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine

Cat. No.: B12821716
M. Wt: 161.20 g/mol
InChI Key: CZGZMSQNEUZOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine is a benzo[d]imidazole derivative of interest in medicinal chemistry and biological research. As a functionalized benzimidazole, this scaffold is known for its versatility and is frequently explored in the development of novel therapeutic agents and biochemical probes. Researchers value this compound for its potential as a key synthetic intermediate or a core structural motif. The dimethylamine substituent at the 4-position can significantly influence the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. Handling should follow standard safety protocols for laboratory chemicals. Based on safety data of similar structures, appropriate personal protective equipment is recommended, and the compound should be stored in a cool, dark place under an inert atmosphere to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,N-dimethyl-1H-benzimidazol-4-amine

InChI

InChI=1S/C9H11N3/c1-12(2)8-5-3-4-7-9(8)11-6-10-7/h3-6H,1-2H3,(H,10,11)

InChI Key

CZGZMSQNEUZOFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1N=CN2

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl 1h Benzo D Imidazol 4 Amine and Its Analogues

Traditional Synthetic Approaches for Benzimidazole (B57391) Derivatives

Historically, the synthesis of benzimidazoles has been dominated by two principal methods: the Phillips-Ladenburg reaction and the Weidenhagen reaction. These approaches, while foundational, often require harsh conditions, such as high temperatures and strong acids, and can result in lower yields. semanticscholar.org

The most common and widely utilized method for synthesizing benzimidazole derivatives involves the condensation of an ortho-phenylenediamine (OPD) with a suitable carbonyl-containing compound. nih.govacs.org This versatile approach can use either carboxylic acids and their derivatives (esters, acid chlorides, nitriles) or aldehydes. nih.gov

The reaction of o-phenylenediamines with carboxylic acids, often heated in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, is known as the Phillips-Ladenburg synthesis. semanticscholar.orgacs.orgeijppr.com This method typically requires harsh dehydrating conditions to facilitate the cyclization. nih.gov For instance, the condensation of OPD with various carboxylic acids can be achieved by heating the reactants together, sometimes on a steam bath or under reflux conditions, to yield 2-substituted benzimidazoles. eijppr.com Another approach involves reacting OPD with 4-aminobenzoic acid in o-phosphoric acid at 200°C to produce 4-(1H-benzimidazol-2-yl)benzenamine. semanticscholar.org

Alternatively, the condensation of OPD with aldehydes, known as the Weidenhagen reaction, provides access to a wide array of 2-substituted and 1,2-disubstituted benzimidazoles. semanticscholar.orgnih.gov This reaction often proceeds via an oxidative cyclodehydrogenation, frequently requiring a stoichiometric amount of an oxidizing agent. acs.orgnih.gov Sodium metabisulfite (B1197395) (Na₂S₂O₅) is one such agent used to promote the condensation of OPD with various aldehydes in ethanol (B145695). acs.orgnih.gov

Table 1: Examples of Traditional Condensation Reactions for Benzimidazole Synthesis

ReactantsConditionsProductYieldCitation
o-Phenylenediamine (B120857), Aromatic Carboxylic AcidsNH₄Cl, EtOH, 80-90°C2-Aryl-benzimidazoles72-90% semanticscholar.org
o-Phenylenediamine, 4-Aminobenzoic Acido-Phosphoric acid, 200°C, 2h4-(1H-benzimidazol-2-yl)benzenamine70% semanticscholar.org
o-Phenylenediamine, AldehydesSolvent-free, 140°C2-Substituted benzimidazoles55-92% semanticscholar.org
4-Cyano-1,2-phenylenediamine, Substituted BenzaldehydesNa₂S₂O₅, Ethanol/Water, Reflux, 4-6h2-Aryl-5-cyano-1H-benzimidazoles64-78% acs.org

One such strategy involves the intermolecular cyclization of 2-iodoanilines with nitriles, which can proceed using potassium tert-butoxide (KOBut) as a base without the need for transition metal catalysts. rsc.org An improved, ligand-free copper-catalyzed version of this reaction has also been developed using more accessible o-bromoarylamines and nitriles. rsc.org Another approach involves the reductive cyclization of ortho-nitroanilines. For example, reacting substituted o-nitroanilines with various aldehydes in a sodium hyposulfite medium at reflux can produce the target benzimidazoles in yields ranging from 30-70%. nih.gov A facile "one-pot" acylation-cyclization of N-arylamidoximes also provides an efficient route to benzimidazoles, avoiding the need for harsh conditions and the separate preparation of OPDs. acs.org

Advanced and Green Chemistry Synthetic Protocols

In response to the growing need for sustainable chemical processes, modern synthetic chemistry has focused on developing "green" methodologies. chemmethod.comjrtdd.com These advanced protocols for benzimidazole synthesis aim to reduce reaction times, minimize waste, avoid hazardous solvents, and improve energy efficiency, often through the use of microwave or ultrasound irradiation and innovative catalytic systems. chemmethod.combenthamdirect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.org For benzimidazole synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. mdpi.comasianpubs.org

This technique has been successfully applied to the condensation of OPDs with both carboxylic acids and aldehydes. asianpubs.org For example, the reaction of OPD with various aldehydes can be completed in 5 to 10 minutes under microwave irradiation without a catalyst, affording yields between 94% and 98%. benthamdirect.com In other cases, catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) or alumina (B75360) are used to enhance the reaction under microwave conditions. rjptonline.orgmdpi.com The use of microwave assistance is considered a simple, fast, efficient, and economical method that aligns with the principles of green chemistry. rjptonline.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

ReactantsMethodCatalystTimeYieldCitation
N-phenyl-o-phenylenediamine, BenzaldehydeConventional Heating (100°C)None120 min89.7% mdpi.com
N-phenyl-o-phenylenediamine, BenzaldehydeMicrowave (MW)Er(OTf)₃ (1 mol%)5 min99.9% mdpi.com
o-Phenylenediamine, Aromatic AldehydesConventional RefluxZn-BNT (10 mol%)12 h- nih.gov
o-Phenylenediamine, Aromatic AldehydesMicrowave (MW)Zn-BNT (10 mol%)15 minQuantitative nih.gov
o-Phenylenediamine, Carboxylic AcidsMicrowave (MW)Acidic Medium-80-95% asianpubs.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing benzimidazoles. Ultrasound irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation. This method often allows for reactions to be conducted at ambient temperature, using environmentally benign solvents like water or ethanol-water mixtures. eijppr.comresearchgate.net

The ultrasound-assisted synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles has been achieved using a recyclable Amberlite IR-120 catalyst in an ethanol/water solvent mixture. researchgate.net Another eco-friendly protocol uses BiOCl nanoparticles as a catalyst in water under ultrasound irradiation. researchgate.net A novel strategy for synthesizing 2-substituted benzimidazoles involves the reaction of 2-haloanilines, sodium azide (B81097), and aldehydes under ultrasound, catalyzed by a copper oxide-decorated reduced graphene oxide (CuO-rGO) nanocomposite in an aqueous medium. tandfonline.com This method showed a 20-fold increase in catalytic activity compared to conventional methods, and the catalyst could be recovered and reused multiple times. tandfonline.com

Table 3: Examples of Ultrasound-Assisted Benzimidazole Synthesis

ReactantsCatalystSolventTimeYieldCitation
o-Phenylenediamines, Aromatic AldehydesZnFe₂O₄ (nano)Ethanol22-28 min88-92% ichem.md
o-Phenylenediamine, AldehydeAmberlite IR-120EtOH/H₂O-High researchgate.net
2-Haloanilines, Aldehydes, NaN₃CuO-rGO nanocompositeWater-High tandfonline.com
o-Phenylenediamine, Imino ester hydrochlorideNone-ShortGood researchgate.net

The development of efficient catalysts is central to modern benzimidazole synthesis. A wide variety of catalysts have been employed to improve reaction efficiency, selectivity, and environmental friendliness. enpress-publisher.com These range from simple Lewis acids to complex nanocomposites and natural catalysts.

Lewis acids such as zirconium tetrachloride (ZrCl₄), erbium(III) trifluoromethanesulfonate (Er(OTf)₃), and zinc triflate are highly effective in catalyzing the condensation of OPDs. chemmethod.commdpi.combeilstein-journals.org For instance, Er(OTf)₃ can selectively produce 1,2-disubstituted benzimidazoles from OPD and electron-rich aldehydes. beilstein-journals.org

Nanocatalysis offers advantages like high surface area, easy recovery, and reusability. Systems such as zinc-boron nitride (Zn-BNT), copper(II) oxide nanoparticles, nano-Ni(II)/Y zeolite, and Al₂O₃/CuI/PANI nanocomposites have been successfully used. nih.govorganic-chemistry.orgnih.gov Supported gold nanoparticles on titanium dioxide (Au/TiO₂) have also been shown to effectively catalyze the condensation of OPD with aldehydes at room temperature. nih.gov

In the spirit of green chemistry, researchers have also explored the use of natural, biodegradable catalysts. Extracts from lemon juice and papaya bark ash have been reported as efficient catalysts for one-pot benzimidazole synthesis, offering an inexpensive and eco-friendly option. jrtdd.com

Table 4: Diverse Catalytic Systems for Benzimidazole Synthesis

CatalystReactantsKey FeaturesYieldCitation
Er(OTf)₃o-Phenylenediamine, AldehydesSelective for 1,2-disubstituted products; works in water.75-99% beilstein-journals.org
Au/TiO₂o-Phenylenediamine, AldehydesHeterogeneous catalyst, works at room temperature.80-96% nih.gov
Al₂O₃/CuI/PANI Nanocompositeo-Phenylenediamine, AldehydesMild conditions, catalyst reusable for 5 cycles.Excellent nih.gov
H₂O₂/TiO₂ P25 Nanoparticleso-Phenylenediamines, AldehydesSolvent-free conditions.Excellent nih.gov
Lemon Juiceo-Phenylenediamine, AldehydesNatural, efficient, and green catalyst.Good jrtdd.com
Plant-assisted Zinc Sulfideo-Phenylenediamine, Aromatic AldehydesEcologically safe, green approach.93-95% aip.org

Catalytic Approaches in Benzimidazole Synthesis

Lewis Acid Catalysis (e.g., ZrCl₄, Zn(OTf)₂)

Lewis acids have proven to be effective catalysts in the synthesis of benzimidazoles by activating the carbonyl group of aldehydes, thus facilitating the nucleophilic attack by the o-phenylenediamine. Zirconium tetrachloride (ZrCl₄) is a noteworthy example, demonstrating high catalytic activity in the reaction between o-phenylenediamines and a variety of aldehydes. wikipedia.org The reactions typically proceed under mild reflux conditions, offering high yields of the corresponding benzimidazole derivatives. wikipedia.org The use of 10 mol% of ZrCl₄ in ethylene (B1197577) dichloride (EDC) has been shown to be an ideal condition for the synthesis of 2-substituted benzimidazoles. wikipedia.org

Similarly, zinc triflate (Zn(OTf)₂) has been employed as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and substituted aldehydes in refluxing ethanol.

CatalystAldehyde/Carboxylic Acid DerivativeSolventConditionsYield (%)
ZrCl₄Various aldehydesEthylene dichlorideReflux75-90
Zn(OTf)₂Substituted aldehydesEthanolReflux-
Transition Metal Catalysis (e.g., Copper, Iron, Palladium, Rhodium)

Transition metals are versatile catalysts for the synthesis of benzimidazoles, often proceeding through different mechanisms compared to Lewis acids. Iron-catalyzed reactions, for instance, have been developed for the one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov This domino reaction, catalyzed by an iron(III) porphyrin complex, proceeds via C-N bond formation and cyclization to selectively produce benzimidazole derivatives in high yields under mild conditions. nih.gov

Copper catalysts have also been utilized in the synthesis of benzimidazoles. For example, copper(II) acetate in combination with an oxidizing agent can facilitate the condensation of o-phenylenediamine with aldehydes. ambeed.com

Palladium catalysis is particularly relevant for the functionalization of the benzimidazole scaffold, as will be discussed in the amination strategies. Rhodium catalysts have also been explored, though less commonly for the primary ring formation.

CatalystReactantsSolventConditionsYield (%)
Fe(III) porphyrinBenzo-1,2-quinone, aldehydes, ammonium acetateEthanolRoom TemperatureHigh
Copper(II) acetateo-Phenylenediamine, aldehydes---
Nanoparticle Catalysis (e.g., ZnO Nanoparticles)

In recent years, the use of nanoparticle catalysts has gained significant attention due to their high surface area and catalytic activity, often under environmentally benign conditions. Zinc oxide nanoparticles (ZnO NPs) have been successfully employed as a mild and efficient heterogeneous catalyst for the synthesis of benzimidazole derivatives. wikipedia.org The reaction typically involves the condensation of an o-phenylenediamine with an aldehyde. This method offers several advantages, including high yields, shorter reaction times, and the ability to recycle the catalyst. wikipedia.orgrasayanjournal.co.in For instance, the synthesis of 2-aryl benzimidazoles has been achieved at room temperature using uncapped ZnO NPs as the catalyst, with reactions completing in as little as 4-15 minutes with yields of up to 99%. rasayanjournal.co.ingoogle.com

CatalystReactantsSolventConditionsYield (%)
ZnO Nanoparticleso-Phenylenediamine, Aromatic AldehydesEthanolRoom Temperature92-99
ZnO Nanoparticleso-Phenylenediamine, SalicylaldehydeEthanol70 °CHigh

Solvent-Free and Environmentally Benign Reaction Media Utilization

The principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. The synthesis of benzimidazoles has been successfully adapted to solvent-free conditions, often in conjunction with the catalytic methods mentioned above. du.ac.innih.gov

One approach involves the simple grinding of a mixture of an o-phenylenediamine and an aldehyde with a catalyst, such as potassium ferrocyanide (K₄[Fe(CN)₆]), at room temperature. du.ac.in This mechanochemical method can lead to excellent yields of benzimidazoles in a very short reaction time. du.ac.in Another solvent-free method involves heating a mixture of the reactants, for example, an o-phenylenediamine and a carboxylic acid, at elevated temperatures. nih.gov

The use of water as a reaction medium is another environmentally benign strategy. High-temperature water has been shown to be an effective medium for the synthesis of benzimidazoles from o-phenylenediamines and benzoic acids, with yields comparable to or better than those in conventional organic solvents. rsc.org

Regioselective Synthesis Strategies for N,N-Dimethyl Substitution Patterns on the Benzimidazole Scaffold

Achieving regioselectivity in the synthesis of substituted benzimidazoles is a critical aspect, particularly when the o-phenylenediamine precursor is unsymmetrically substituted. For the synthesis of N,N-Dimethyl-1H-benzo[d]imidazol-4-amine, the key challenge is to control the position of the dimethylamino group at the 4-position of the benzimidazole ring.

The most direct strategy to ensure the desired regiochemistry is to start with a precursor that already contains the dimethylamino group at the correct position. In this case, the logical precursor would be N¹,N¹-dimethyl-benzene-1,2,3-triamine . The cyclization of this triamine with a one-carbon synthon, such as formic acid or an equivalent, would lead directly to the target compound.

Alternatively, if starting from a pre-formed benzimidazole, a regioselective amination at the 4-position would be required. This can be challenging due to the potential for reaction at other positions on the benzene (B151609) ring. The directing effects of the existing substituents on the benzimidazole ring would play a crucial role in such a strategy.

Precursor Chemistry for this compound Synthesis

The synthesis of the target compound heavily relies on the availability of a suitable substituted o-phenylenediamine precursor. A plausible synthetic route to this compound involves the preparation of a 3,4-diamino-N,N-dimethylaniline derivative, followed by cyclization to form the imidazole (B134444) ring.

A potential key intermediate is 3-amino-N,N-dimethyl-4-nitroaniline . The synthesis of this precursor would likely start from N,N-dimethylaniline. Nitration of N,N-dimethylaniline can be controlled to favor the formation of the meta-nitro product under certain acidic conditions. youtube.com Subsequent reduction of the nitro group would yield the desired o-phenylenediamine derivative. The reduction of nitroarenes to anilines can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C). wikipedia.orgchemicalbook.com

Once the o-phenylenediamine precursor, N¹,N¹-dimethyl-benzene-1,2,3-triamine, is obtained, the final step is the cyclization to form the benzimidazole ring. This is commonly achieved by heating with formic acid or its equivalent.

Amination Strategies for Benzimidazole Scaffolds

An alternative approach to the synthesis of this compound is the introduction of the dimethylamino group onto a pre-formed benzimidazole scaffold. This can be achieved through amination reactions, most notably the Buchwald-Hartwig amination.

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. The synthesis would start with a 4-halo-1H-benzimidazole, such as 4-bromo-1H-benzimidazole . nih.gov The reaction of this halo-benzimidazole with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable ligand would yield the desired this compound. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination and can influence the reaction conditions required.

N,N-Dimethylation Techniques for Nitrogen Atoms

The introduction of methyl groups onto nitrogen atoms within the benzimidazole scaffold, including both the endocyclic (imidazole ring) and exocyclic (amino substituent) nitrogens, is a critical transformation in the synthesis of this compound and its analogues. The methylation of the benzimidazole ring can lead to two potential regioisomers, N-1 and N-3, and controlling this selectivity is a significant challenge. Furthermore, achieving exhaustive N,N-dimethylation of the 4-amino group requires specific and efficient methodologies. Various reagents and protocols have been developed for these purposes, ranging from classical alkylating agents to more modern, specialized systems.

A variety of reagents are commonly employed for the N-alkylation of benzimidazoles, including dimethyl sulfate (B86663), various carbonates like potassium carbonate, cesium carbonate, and sodium carbonate, as well as sodium hydride (NaH) and crown ethers. researchgate.net The choice of reagent and reaction conditions can significantly influence the yield and regioselectivity of the methylation process.

One established method involves the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent has been shown to effectively methylate heterocyclic compounds containing acidic N-H bonds. For instance, the reaction of benzimidazole with DMF-DMA yields the 1-methyl derivative. bohrium.com This method is advantageous due to its generally high yields and simple work-up procedures, without the side reactions of forming quaternary salts that can occur with excess methylating agents like methyl iodide. bohrium.com

Conventional methylation using methyl iodide or dimethyl sulfate often requires a base to generate the benzimidazolate anion and can sometimes lead to the formation of quaternary salts. researchgate.netbohrium.com For example, N-methylated phenyl-benzimidazole azomethines have been successfully quaternized using methyl iodide in methanol (B129727) under high pressure and temperature (130-140°C in a steel autoclave). lew.ro This highlights the reactivity of methyl iodide in forcing methylation to occur, even on relatively inert molecules. lew.ro The use of methyl iodide in ethanol has also been reported for the methylation of 2-mercaptobenzimidazole (B194830) derivatives. tsijournals.com

Phase-transfer catalysis represents another approach to N-alkylation. The use of tetrabutylammonium (B224687) hydrogen sulfate as a phase-transfer catalyst with potassium hydroxide (B78521) as the base has been effective for the alkylation of 2-substituted benzimidazoles with alkyl bromides. researchgate.net

More recently, a novel protocol for the N-methylation of a broad range of amines has been developed using dimethylsulfoxide (DMSO) as the methylating agent in the presence of formic acid. liv.ac.uk This catalyst-free method is considered a green and practical alternative. Mechanistic studies suggest the reaction involves the transfer of a methylene (B1212753) group from DMSO to the amine, followed by the reduction of the resulting imine by formic acid. liv.ac.uk This technique has also been successfully applied to the direct transformation of aromatic nitro compounds into dimethylated amines using an iron catalyst. liv.ac.uk

Controlling the regioselectivity of methylation on the benzimidazole ring is a key synthetic challenge. A highly regioselective N-methylation method has been developed to furnish the more sterically hindered and typically less stable regioisomer of (benz)imidazoles. acs.org This process operates under very mild conditions and demonstrates a wide tolerance for various functional groups. acs.org

The following tables summarize various N-methylation techniques applicable to benzimidazole and related heterocyclic systems.

Table 1: N-Methylation of Benzimidazole Derivatives with Various Reagents

Methylating Agent Substrate Example Base/Catalyst Solvent Conditions Products Yield Reference
N,N-Dimethylformamide dimethyl acetal Benzimidazole - Toluene Reflux 1-Methylbenzimidazole High bohrium.com
Methyl iodide 2-Mercaptobenzimidazole - Ethanol Not specified N-methylated derivative Not specified tsijournals.com
Methyl iodide N-methyl-phenyl-benzimidazole azomethine - Methanol 130-140°C, 4h, autoclave Quaternary benzimidazolium salt Not specified lew.ro
Dimethylsulfoxide (DMSO) General Amines Formic acid - 150°C, 12-48h, pressure tube N,N-dimethylated amines Moderate to High liv.ac.uk

Table 2: Reagents for N-Alkylation of Benzimidazoles

Reagent/System Function Typical Use Reference
Dimethyl sulfate Methylating Agent Generation of benzimidazolate anion and subsequent alkylation. researchgate.net
Potassium carbonate / Cesium carbonate Base Generation of benzimidazolate anion for alkylation. researchgate.net
Sodium hydride (NaH) Strong Base Deprotonation of the benzimidazole N-H. researchgate.net
Crown Ethers Catalyst Used in conjunction with bases to improve solubility and reactivity. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 1h Benzo D Imidazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the carbon and proton frameworks.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR): In a hypothetical ¹H NMR spectrum of N,N-Dimethyl-1H-benzo[d]imidazol-4-amine, one would expect to see distinct signals for the protons on the aromatic ring, the N-H proton of the imidazole (B134444) ring, and the protons of the two methyl groups.

The N,N-dimethyl group would likely appear as a singlet in the upfield region (approx. 2.5-3.5 ppm), integrating to six protons.

The aromatic protons (H-5, H-6, H-7) would show characteristic splitting patterns (doublets, triplets) in the downfield aromatic region (approx. 6.5-8.0 ppm), with their exact chemical shifts and coupling constants being highly dependent on the electronic effects of the dimethylamino group and the fused imidazole ring.

The proton at the C2 position of the imidazole ring would likely appear as a singlet further downfield (approx. 8.0-8.5 ppm).

The N-H proton of the imidazole would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom.

The methyl carbons of the dimethylamino group would appear at the most upfield position.

The spectrum would display signals for the six carbons of the benzene (B151609) ring and the three carbons of the imidazole ring. The chemical shifts would be influenced by the attached atoms and their position within the heterocyclic system. For benzimidazoles, aromatic carbons typically resonate between 110 and 150 ppm arabjchem.orgipb.pt.

Two-Dimensional NMR (e.g., HSQC, HMBC) for Definitive Structural Assignment

2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct, one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the N,N-dimethyl group's proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be critical in confirming the connectivity of the entire molecule. For instance, correlations from the N-methyl protons to the C4 carbon of the benzene ring would confirm the position of the dimethylamino group, distinguishing it from other isomers.

Mass Spectrometry (MS) and Investigation of Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns. While no specific spectrum for the 4-amino isomer was found, analysis of related benzimidazoles suggests that a common fragmentation pathway involves the cleavage of substituents from the main heterocyclic core researchgate.net. The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of the compound (C₉H₁₁N₃, 161.10 g/mol ).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum would be expected to show characteristic absorption bands:

N-H Stretch: A broad band around 3100-3500 cm⁻¹ corresponding to the N-H group of the imidazole ring.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

C=N and C=C Stretch: Aromatic C=C and imidazole C=N stretching vibrations would be observed in the 1450-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching of the dimethylamino group would be visible in the 1250-1350 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Aromatic and heterocyclic compounds like benzimidazoles typically exhibit strong absorptions in the UV region due to π → π* and n → π* transitions researchgate.net. The presence of the electron-donating dimethylamino group conjugated with the benzimidazole (B57391) system would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzimidazole parent compound. Analysis of similar chromophores suggests absorption maxima would likely be observed in the 250-400 nm range researchgate.netmdpi.com.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

This powerful technique provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Had a single crystal of this compound been analyzed, it would have provided definitive proof of its structure. The data would reveal the planarity of the benzimidazole ring system, the geometry of the dimethylamino group, and how the molecules pack together in the crystal lattice, likely through hydrogen bonding involving the imidazole N-H group and π-π stacking interactions between the aromatic rings mdpi.comresearchgate.net.

Computational and Theoretical Investigations of N,n Dimethyl 1h Benzo D Imidazol 4 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting a range of molecular properties from the ground up, providing data that complements and guides experimental work.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying polyatomic molecules like benzimidazole (B57391) derivatives. nih.govnih.gov DFT methods are used to investigate the electronic structure and predict various properties of molecules. nih.gov The B3LYP functional is a popular hybrid functional commonly employed for these types of calculations. nih.govacs.org

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. DFT methods are used to calculate the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles. For benzimidazole derivatives, this process reveals the planarity of the fused ring system and the orientation of substituents. researchgate.netnih.gov

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. For molecules with rotatable bonds, like the N,N-dimethylamino group, this analysis is crucial. Studies on similar structures, such as 2-arylbenzimidazoles, have shown that the energy differences between conformations can influence biological activity, with more easily adoptable non-planar conformations sometimes showing higher bioactivity. nih.gov A potential energy surface scan can be performed by systematically rotating specific dihedral angles to identify the global minimum energy conformer.

Table 1: Exemplary Optimized Geometrical Parameters for a Benzimidazole Derivative The following data for a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, illustrates typical results from a DFT/B3LYP calculation.

ParameterBond/AngleCalculated Value
Bond LengthC-N (imidazole)1.38 Å
C=N (imidazole)1.32 Å
C-C (benzene)1.39 - 1.41 Å
N-C (dimethylamino)1.45 Å
Bond AngleC-N-C (imidazole)108.5°
N-C-N (imidazole)110.2°
Dihedral AnglePhenyl-Benzimidazole~30-40°

This table is illustrative, based on typical values for related benzimidazole structures.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.govresearchgate.net By comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific atomic motions (stretching, bending, etc.) can be achieved. jconsortium.com

Typically, calculated harmonic frequencies are slightly higher than experimental ones due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, a scaling factor is often applied. nih.gov For benzimidazole derivatives, characteristic vibrational modes include N-H stretching (for the parent ring), C=N stretching, aromatic C-H stretching, and ring breathing modes. researchgate.netresearchgate.net The correlation between theoretical and experimental spectra is usually very good, often with correlation coefficients (R²) exceeding 0.99, confirming the accuracy of the optimized geometry. cyberleninka.ru

Table 2: Correlation of Key Vibrational Frequencies for a Substituted Benzimidazole This table demonstrates the typical agreement between experimental (FT-IR) and DFT-calculated vibrational frequencies (scaled).

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
N-H Stretch~3400~3590Imidazole (B134444) N-H group
C-H Stretch (Aromatic)3100-30003150-3050Benzene (B151609) and imidazole C-H bonds
C=N Stretch~1620~1630Imidazole ring
C=C Stretch~1590~1600Aromatic rings
C-N Stretch~1350~1360Imidazole and amine groups

Data is representative of typical values found in studies of substituted benzimidazoles. researchgate.netnih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts using DFT. nih.govacademicjournals.orgyoutube.com The method calculates the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com

This technique is powerful for assigning complex ¹H and ¹³C NMR spectra, resolving ambiguities in experimental data, and studying tautomeric forms. nih.govresearchgate.net For benzimidazole systems, GIAO/DFT calculations have shown excellent correlation with experimental chemical shifts, aiding in the unambiguous assignment of carbon and proton signals, especially for the fused ring system. cyberleninka.ruresearchgate.net

Table 3: Predicted vs. Experimental NMR Chemical Shifts for a Benzimidazole Analog Illustrative ¹H and ¹³C NMR data comparing experimental values with those predicted by the GIAO/DFT method for a model compound.

NucleusAtom PositionExperimental δ (ppm)Calculated δ (ppm)
¹³CC2 (imidazole)~151~152
¹³CC4/C7 (benzene)~115 / ~118~116 / ~119
¹³CC5/C6 (benzene)~122 / ~123~123 / ~124
¹³CC3a/C7a (bridgehead)~134 / ~143~135 / ~144
¹HAromatic7.1 - 7.87.2 - 7.9
¹HN(CH₃)₂~3.0~3.1

Values are typical for substituted benzimidazoles and demonstrate the accuracy of the GIAO method. nih.govugm.ac.id

Semi-Empirical Methods for Conformational Flexibility and Energy Profiles

While DFT provides high accuracy, its computational cost can be prohibitive for exploring large conformational spaces or dynamics. Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster alternative. wikipedia.org These methods use a simplified Hamiltonian and parameters derived from experimental data to drastically reduce calculation time. wikipedia.orgnih.gov

AM1 is particularly useful for determining conformational flexibility and generating potential energy profiles. researchgate.net For a molecule like N,N-Dimethyl-1H-benzo[d]imidazol-4-amine, a semi-empirical method could be used to scan the rotation around the bond connecting the dimethylamino group to the benzimidazole ring. By calculating the energy at incremental steps of the dihedral angle (e.g., from -180° to +180°), one can map the energy landscape, identify rotational barriers, and locate the most stable conformers. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity, stability, and optical properties. DFT calculations provide essential tools for this analysis.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com In many benzimidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-accepting regions. cumhuriyet.edu.tracs.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. cumhuriyet.edu.tr Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are typically electron-rich sites. acs.orgatlantis-press.com

Table 4: Calculated Electronic Properties for a Model Benzimidazole Derivative

PropertyDescriptionTypical Calculated Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
HOMO-LUMO GapEnergy difference indicating reactivity4.0 to 4.5 eV
Dipole MomentMeasure of molecular polarity2.0 to 4.0 Debye

These values are representative examples from DFT calculations on substituted benzimidazoles. researchgate.netcumhuriyet.edu.tr

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline , theoretical calculations provide insight into these parameters. researchgate.net While this is an isomer of the target compound, the data serves as a valuable reference. The HOMO is observed to be concentrated over the N,N-dimethylaniline portion of the molecule, indicating this is the primary site of electron donation. Conversely, the LUMO is distributed across the benzimidazole ring system.

In another study on a different benzimidazole derivative, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine , the HOMO-LUMO energy gap was calculated to understand its electronic transitions. researchgate.net For this molecule, a significant transition was identified from HOMO-1 to the LUMO. researchgate.net

These examples suggest that for this compound, the HOMO would likely be localized on the electron-rich dimethylamino group and the benzene portion of the benzimidazole core, while the LUMO would be centered on the imidazole ring. The precise energy gap would determine its kinetic stability and reactivity profile.

Table 1: Representative Frontier Molecular Orbital Data for a Related Benzimidazole Derivative (Note: Data for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline)

ParameterEnergy (eV)
HOMO Energy-5.45
LUMO Energy-1.78
HOMO-LUMO Gap (ΔE)3.67

This data is illustrative and derived from a related isomer. The actual values for this compound may differ.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential) that are prone to nucleophilic attack. nih.gov Green and yellow represent regions of neutral or intermediate potential. nih.govorientjchem.org

In computational studies of benzimidazole derivatives like benomyl and 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline , MEP analysis reveals distinct reactive zones. researchgate.netnih.gov For these types of molecules, the most negative potential (red region) is typically located around the nitrogen atoms of the imidazole ring, making them the primary sites for electrophilic interaction. orientjchem.org The hydrogen atom attached to the imidazole nitrogen (N-H) generally shows a region of high positive potential (blue), marking it as a site for nucleophilic attack.

For this compound, it can be predicted that the MEP map would show:

Nucleophilic Sites: The nitrogen atoms of the imidazole ring would be the most electron-rich centers. The dimethylamino group would also contribute to a negative potential region.

Electrophilic Sites: The hydrogen atom on the imidazole nitrogen (N-H) would be the most prominent electron-deficient site.

This distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological receptors and other chemical species.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, which stabilize the molecule. wisc.edursc.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu NBO analysis also determines the natural atomic charges and the hybridization of atomic orbitals in bonds. q-chem.com

In studies of related benzimidazole structures, NBO analysis reveals significant delocalization effects. For instance, in N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine , NBO calculations were performed to correlate observed electronic transitions with intramolecular charge transfer. researchgate.net

For this compound, NBO analysis would likely highlight several key interactions:

Strong intramolecular hyperconjugation between the lone pair electrons of the nitrogen atoms (both in the ring and the amino group) and the antibonding orbitals (π*) of the aromatic system.

Analysis of the C-N bonds would reveal their polarization and the hybridization of the respective carbon and nitrogen atoms.

The natural charge distribution would confirm the electron-donating nature of the dimethylamino group and the electronegative character of the imidazole nitrogens.

Table 2: Representative NBO Interaction Data for a Related Benzimidazole System (Note: This is a hypothetical representation based on typical findings for similar structures)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N) on Imidazoleπ* (C=C) in Benzene Ring> 5.0n → π
LP (N) on Amino Groupπ (C=C) in Benzene Ring> 10.0n → π
σ (C-H)σ (C-C)~ 2.5σ → σ*

This data is illustrative. Actual E(2) values require specific calculations for the target molecule.

Reactivity and Stability Assessments from Computational Models

Global Reactivity Descriptors

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability and lower reactivity.

Electronic Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it describes the escaping tendency of electrons.

Global Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in comparing the reactivity of different compounds. For this compound, these values would be derived from its calculated HOMO and LUMO energies. Based on data from related benzimidazoles, it is expected to be a relatively soft molecule with a moderate electrophilicity index, characteristic of molecules with significant biological activity. nih.gov

Thermodynamic Properties and Reaction Energetics

Computational methods can accurately predict the thermodynamic properties of a molecule, such as heat capacity (Cv), entropy (S), and enthalpy (H). researchgate.net These calculations are typically performed at a standard temperature (298.15 K) and pressure (1 atm). The data provides insight into the thermal stability of the compound.

For the related isomer 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline , thermodynamic properties have been calculated, showing correlations between temperature and these properties. researchgate.net It was observed that heat capacity, entropy, and enthalpy all increase with temperature, which is an expected trend as molecular vibrational intensities increase. Such analysis for this compound would provide a baseline for its stability under different thermal conditions.

Table 3: Representative Calculated Thermodynamic Properties (Note: Data for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline at 298.15 K)

PropertyValue
Total Enthalpy (kcal/mol)-338.5
Heat Capacity (cal/mol·K)75.4
Entropy (cal/mol·K)120.1

This data is from a related isomer and serves as an estimate. researchgate.net

Solvent Effects on Molecular Properties Using Continuum Models (e.g., PCM, IEFPCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models like the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM) are used to simulate these effects computationally. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in solution.

Studies on related benzimidazoles have employed these models to understand how a solvent medium affects electronic structure, reactivity, and spectral properties. researchgate.netresearchgate.net For instance, the energetic behavior of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline was examined using the PCM, revealing changes in its molecular stability in different solvents. researchgate.net Similarly, for another derivative, NBO and frontier orbital analyses were conducted in chloroform (B151607) (CHCl3) using the IEFPCM model to provide a more realistic simulation of experimental conditions. researchgate.net

For this compound, applying a PCM or IEFPCM model would be essential to:

Predict how the HOMO-LUMO gap changes in polar versus non-polar solvents.

Understand shifts in UV-Vis absorption spectra.

Assess the stability of different tautomers or conformers in solution.

Molecular Docking for Theoretical Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level. For this compound, a hypothetical molecular docking study would involve several key steps to profile its potential interactions with various biological targets.

The initial step in a molecular docking study is the identification of a relevant biological target. The benzimidazole scaffold is present in numerous compounds with a wide range of activities, including anticancer, antimicrobial, and antiviral effects. For instance, some benzimidazole derivatives have been investigated as inhibitors of enzymes like human topoisomerase I or bacterial DNA gyrase. nih.govnih.gov Therefore, a docking study for this compound could logically begin by selecting such validated targets.

The three-dimensional structures of the target protein, typically obtained from crystallographic data from the Protein Data Bank (PDB), and the ligand, this compound, which would be modeled and energy-minimized using computational chemistry software, are prepared for the docking simulation. The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein, calculating a score for each pose to estimate the binding affinity.

The results of a molecular docking simulation provide a wealth of information. The primary output is the binding energy, which indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction. Furthermore, the simulation reveals the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

For this compound, one could anticipate that the benzimidazole ring system and the dimethylamino group would play crucial roles in binding. The nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors or donors, while the aromatic rings could engage in π-π stacking or hydrophobic interactions. The dimethylamino group could also participate in hydrogen bonding or electrostatic interactions. A hypothetical docking study against a protein like human topoisomerase I might reveal interactions similar to those observed for other benzimidazole-based inhibitors. nih.gov

A summary of potential interactions that could be investigated for this compound with a hypothetical protein target is presented in Table 1.

Table 1: Illustrative Molecular Docking Profile for this compound This table is for illustrative purposes and represents the type of data that would be generated from a molecular docking study.

Protein Target (Hypothetical) Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Human Topoisomerase I -7.5 ASP533, ARG364 Hydrogen Bond
TYR503, VAL502 Hydrophobic Interaction
Bacterial DNA Gyrase -8.2 ASP73, GLY77 Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Relation to Structural Modifications

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of computational drug design. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

A QSAR study on this compound would necessitate a dataset of structurally related benzimidazole derivatives with experimentally determined biological activities. While specific QSAR studies on a series including this compound are not readily found, the methodology can be described based on studies of other benzimidazole series. nih.gov

The first step in a QSAR study is the generation of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment, atomic charges), and topological indices (e.g., connectivity indices). For this compound and its analogs, modifications could be made to the substituents on the benzimidazole ring or the dimethylamino group to create a diverse dataset.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find a correlation between the descriptors and the biological activity. The resulting QSAR equation can then be used to predict the activity of new compounds.

For example, a hypothetical QSAR model for a series of 4-aminobenzimidazole derivatives might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(Dipole)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), logP is the logarithm of the partition coefficient (a measure of lipophilicity), TPSA is the topological polar surface area, and Dipole is the dipole moment. The coefficients (β) indicate the contribution of each descriptor to the activity.

A QSAR study would allow for the systematic investigation of structural modifications to this compound. For instance, one could explore how altering the substitution pattern on the benzene ring or replacing the dimethylamino group with other functional groups would affect the predicted biological activity. This provides a rational basis for designing more potent and selective compounds. The statistical quality of a QSAR model is crucial and is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction.

An example of the type of data used and generated in a QSAR study is provided in Table 2.

Table 2: Illustrative Data for a QSAR Study of Benzimidazole Derivatives This table is for illustrative purposes. The compounds and data are hypothetical.

Compound R1-Group R2-Group logP TPSA Experimental pIC₅₀ Predicted pIC₅₀
Analog 1 -H -N(CH₃)₂ 2.1 45.5 6.5 6.4
Analog 2 -Cl -N(CH₃)₂ 2.8 45.5 7.1 7.0
Analog 3 -H -NHCH₃ 1.8 50.2 6.2 6.3

Reactivity and Reaction Mechanisms of N,n Dimethyl 1h Benzo D Imidazol 4 Amine

Nucleophilic Substitution Reactions Involving the Amine Moiety

The reactivity of the N,N-dimethylamino group at the 4-position of the benzimidazole (B57391) scaffold is influenced by its electronic character. As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. However, its direct participation in displacing a leaving group on an aromatic ring (nucleophilic aromatic substitution) is uncommon unless the ring is highly activated by electron-withdrawing groups. Instead, the amine moiety more frequently acts as the nucleophile in reactions such as alkylation and acylation.

The nucleophilicity of amines is a critical factor in these reactions. Generally, nucleophilicity increases with basicity, but it is also highly sensitive to steric hindrance. masterorganicchemistry.com For tertiary amines like N,N-dimethyl-1H-benzo[d]imidazol-4-amine, the presence of two methyl groups and the bulky benzimidazole ring system can sterically hinder its approach to an electrophilic center, potentially reducing its reactivity compared to less substituted amines. masterorganicchemistry.com

In the context of synthesis, related primary and secondary amines are often used as nucleophiles. For instance, the synthesis of primary amines through the SN2 reaction of an alkyl halide with ammonia (B1221849) can lead to multiple alkylations because the resulting primary amine is often more nucleophilic than ammonia itself, leading to secondary and tertiary amines. libretexts.org To avoid this, methods like the Gabriel synthesis or the use of azide (B81097) ions as nucleophiles are employed to create primary amines cleanly. libretexts.orgyoutube.com While the title compound is a tertiary amine and cannot undergo further alkylation at the nitrogen, its synthesis often starts from precursors like 4-aminobenzimidazole, which would exhibit this reactivity.

Table 1: General Nucleophilic Reactions of Amines

Reaction Type Reagent Product Type Notes
Alkylation Alkyl Halide (R-X) Substituted Amine/Ammonium (B1175870) Salt Can lead to overalkylation in primary and secondary amines. libretexts.org
Acylation Acyl Chloride (RCOCl) Amide A common method to form C-N bonds.
Reductive Amination Aldehyde/Ketone, Reducing Agent Substituted Amine A versatile method to form C-N bonds and synthesize more complex amines. libretexts.org

Electrophilic Attack on the Imidazole (B134444) Nitrogen Atoms

The benzimidazole ring contains two nitrogen atoms, one of the pyrrole (B145914) type (N-1) and one of the pyridine (B92270) type (N-3). The pyridine-type nitrogen (N-3) is generally more susceptible to electrophilic attack due to the higher localization of its lone pair of electrons. The N-1 nitrogen's lone pair is part of the aromatic π-system. However, in the neutral this compound, the N-1 position bears a hydrogen atom, which can be removed by a base, making this position also highly reactive towards electrophiles.

A common reaction involving electrophilic attack at the imidazole nitrogen is N-alkylation. This typically occurs at the N-1 position after deprotonation. For instance, N-alkylation of benzimidazoquinazolinones has been achieved using various alkyl and benzyl (B1604629) halides with a Cu(II) catalyst. This protocol demonstrates that the imidazole nitrogen can be functionalized even in complex heterocyclic systems.

Another key reaction is N-sulfonylation. Fluoro-substituted benzimidazoles have been shown to react with various sulfonyl chlorides (e.g., benzene (B151609) sulfonyl chloride, tosyl chloride) in the presence of a base like triethylamine (B128534) to yield N-sulfonylated products. researchgate.net This reaction proceeds via electrophilic attack of the sulfonyl group on the deprotonated imidazole nitrogen.

Table 2: Electrophilic Attack on Benzimidazole Nitrogen

Reaction Type Electrophile/Reagents Site of Attack Product
N-Alkylation Alkyl Halides (R-X), Base N-1 N-Alkyl benzimidazole
N-Arylation Aryl Boronic Acids, Cu Catalyst N-1 N-Aryl benzimidazole
N-Sulfonylation Sulfonyl Chlorides (R-SO₂Cl), Base N-1 N-Sulfonyl benzimidazole researchgate.net

Cyclization and Annulation Pathways Involving this compound Scaffolds

The this compound scaffold is a valuable building block for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions can involve the various reactive sites on the molecule, including the diamine functionality of the benzene ring (after potential modification or use of its precursor), the imidazole nitrogens, and the aromatic ring itself.

One significant pathway is the synthesis of annulated imidazo[4,5-b]carbazoles. These structures can be formed from precursor benzimidazoles through reactions that build additional five, six, or seven-membered rings onto the core structure. acs.org

Another important transformation is the construction of benzimidazo[1,2-c]quinazoline (B3050141) derivatives. This can be achieved through copper-catalyzed C-N coupling and cyclization reactions. For example, reacting a 2-(2-bromophenyl)-1H-benzo[d]imidazole derivative with an amine can lead to the formation of a tetracyclic benzimidazo[1,2-c]quinazolin-6-amine system. The reaction proceeds through an initial copper-catalyzed amination followed by an intramolecular cyclization.

Furthermore, benzimidazole derivatives serve as precursors for various fused heterocycles. For instance, 2-substituted benzimidazoles can be synthesized from 1,2-phenylenediamines and aldehydes, and these products can then undergo further cyclization reactions. nih.gov The reactivity of the benzimidazole core allows for its incorporation into a wide array of polycyclic aromatic systems with potential applications in materials science and medicinal chemistry. nih.govelsevierpure.com

Table 4: Examples of Cyclization Reactions with Benzimidazole Scaffolds

Starting Material Type Reagents Product Type Reaction Class
2-(2-Bromophenyl)benzimidazole Amines, Cu Catalyst Benzimidazo[1,2-c]quinazolines C-N Coupling/Annulation
o-Phenylenediamines Dicarboxylic Acids/Anhydrides Bis-benzimidazoles Condensation/Cyclization elsevierpure.com
o-Nitroanilines, Aldehydes SnCl₂·2H₂O / Choline Chloride N-Arylmethyl-2-substituted benzimidazoles Reductive Cyclization nih.gov

Mechanistic Studies of Formation and Transformation (e.g., Kinetics, Intermediates)

The formation of the benzimidazole ring itself is a well-studied process. The most common synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (Phillips synthesis) or an aldehyde. acs.orgorganic-chemistry.org Mechanistic studies suggest that the reaction of o-phenylenediamine with an aldehyde proceeds through the initial formation of a Schiff base, followed by cyclization and subsequent oxidation (or elimination of water) to yield the aromatic benzimidazole ring. nih.gov The use of catalysts like TiO₂ nanoparticles can activate both the aldehyde and the imine intermediate, facilitating the reaction. nih.gov

Kinetic studies have been performed on various reactions involving benzimidazole derivatives. For instance, the inhibition kinetics of certain benzimidazole derivatives on enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) have been characterized, revealing mixed-type inhibition mechanisms. nih.gov Such studies provide insight into the binding modes and structure-activity relationships (SAR) of these molecules. nih.govnih.gov

Regarding transformations, the mechanism of the Mannich reaction is understood to proceed via an iminium ion intermediate, as detailed in section 5.3. adichemistry.comtestbook.com The rate and success of the reaction depend on the nucleophilicity of the active hydrogen compound and the electrophilicity of the iminium ion.

Computational studies, such as Density Functional Theory (DFT), have also been employed to investigate the electronic structure and reactivity of benzimidazole derivatives. These studies help in identifying sites susceptible to electrophilic or nucleophilic attack and correlating observed spectroscopic data with electronic transitions. researchgate.net

Table 5: Mechanistic Aspects of Benzimidazole Formation and Reactions

Process Key Intermediate(s) Mechanistic Feature Relevant Studies
Benzimidazole Formation (from o-phenylenediamine and aldehyde) Schiff Base (Imine) Initial nucleophilic attack of amine on carbonyl, cyclization, and aromatization. nih.gov Reaction pathway elucidation nih.gov
Mannich Reaction Iminium Ion, Enol/Anion Three-component condensation involving aminomethylation. wikipedia.orgadichemistry.com General mechanism studies byjus.comadichemistry.com
Enzyme Inhibition Enzyme-Inhibitor Complex Analysis of inhibition type (e.g., competitive, mixed) and binding interactions. Kinetic and molecular dynamics studies nih.govnih.gov

Advanced Research Perspectives and Derivatization of N,n Dimethyl 1h Benzo D Imidazol 4 Amine

Exploration of Structural Analogues and Isomers of N,N-Dimethyl-1H-benzo[d]imidazol-4-amine

The chemical properties and biological activity of a benzimidazole (B57391) derivative are highly dependent on the position of its substituents. Positional isomerism, where functional groups are located at different positions on the benzimidazole core, plays a critical role in determining the molecule's geometry, crystal packing, and interaction with other molecules. mdpi.com

This compound is one of several possible positional isomers. The location of the dimethylamino group on the benzene (B151609) portion of the bicyclic system significantly influences its electronic properties and steric profile. Other isomers, such as those with substitution at the 2, 5, 6, or 7-positions, exhibit different characteristics. For instance, 2-aminobenzimidazoles are common structural motifs, and their N,N-dimethylated version, N,N-dimethyl-1H-benzo[d]imidazol-2-amine, is a well-documented compound. nih.gov The synthesis of N,N-dimethyl-1H-benzo[d]imidazol-6-amine has also been reported. chemicalbook.com

Structural analogues extend beyond simple positional isomers to include related heterocyclic systems. For example, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole is an analogue where the imidazole (B134444) ring is replaced by a thiadiazole ring. mdpi.com This change dramatically alters the electronic and photophysical properties of the molecule. mdpi.com Furthermore, methylation can occur on the imidazole nitrogen, leading to isomers like 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine, which presents a different set of properties and synthetic handles. nih.gov The exploration of these isomers and analogues is crucial for developing structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of functional materials.

Table 1: Selected Isomers of this compound This table is interactive. Click on headers to sort.

Compound Name Position of Dimethylamino Group Imidazole N-H Reference
This compound 4 Yes bldpharm.com
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine 2 Yes nih.gov
N,N-Dimethyl-1H-benzo[d]imidazol-6-amine 6 Yes chemicalbook.com

Strategies for Further Functionalization and Derivatization of the Benzimidazole Core

The benzimidazole core is amenable to a wide range of chemical modifications, allowing for the synthesis of diverse derivatives. Key strategies involve reactions at the N-H of the imidazole ring, the C2 position, and the aromatic benzene ring.

N-Alkylation/N-Arylation: The acidic proton on the imidazole nitrogen can be readily substituted. Treatment with alkyl halides or other electrophiles in the presence of a base can introduce various alkyl or functionalized chains. acs.org This modification can alter solubility and steric hindrance and provide new points for further reaction. researchgate.net

C2-Position Functionalization: The C2 carbon of the benzimidazole ring is a common site for modification. Traditional methods involve the condensation of the parent o-phenylenediamine (B120857) precursor with various aldehydes or carboxylic acids. acs.orgnih.gov For an existing benzimidazole like this compound, direct C-H activation or lithiation followed by quenching with an electrophile could be potential routes for introducing substituents at the C2 position.

Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, or sulfonation. The position of the existing dimethylamino group will direct incoming electrophiles, typically to the ortho and para positions relative to it (i.e., the 5 and 7-positions), although the directing influence of the fused imidazole ring also plays a role.

Amide and Sulfonamide Linkages: The amine functionality itself can be derivatized. For instance, related aminobenzimidazoles have been acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides. nih.govnih.gov These derivatives are often explored for their biological activities. nih.gov

Table 2: Overview of Functionalization Strategies This table is interactive. Click on headers to sort.

Reaction Site Type of Reaction Potential Reagents Purpose Reference
Imidazole N-H Alkylation, Arylation Alkyl halides, Bromoacetates Improve solubility, add functional handles researchgate.netacs.org
C2-Position Condensation (precursor) Aldehydes, Carboxylic acids Introduce diverse substituents acs.orgnih.gov
Benzene Ring Electrophilic Substitution Nitrating agents, Halogens Modulate electronic properties mdpi.com

Role of this compound as a Synthetic Synthon and Building Block in Organic Synthesis

A synthetic synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound is a valuable building block for constructing more complex molecular architectures. Its utility stems from the multiple reactive sites it possesses.

The primary amine precursor, 1H-benzo[d]imidazol-4-amine, is a key intermediate. The dimethylation of this precursor yields the target compound. More broadly, substituted o-phenylenediamines are the foundational synthons for the entire benzimidazole class; for example, by condensing them with aldehydes or carboxylic acids. acs.orgmdpi.com

Once formed, the N,N-dimethylaminobenzimidazole structure can be used in several ways:

As a Nucleophile: The imidazole nitrogens can act as nucleophiles to form N-substituted derivatives, which can then be used in further synthetic steps. researchgate.net

As a Precursor for Fused Systems: The benzimidazole core can be part of reactions that build additional rings, leading to polycyclic heterocyclic systems.

In Coupling Reactions: If halogenated, the benzimidazole ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to link it to other aromatic or aliphatic moieties.

As a Ligand Scaffold: The compound serves as a building block for more elaborate ligands designed for specific metal ions, as discussed in the next section. researchgate.net

The synthesis of various biologically active molecules often relies on the step-wise construction from a core benzimidazole synthon, highlighting the importance of compounds like this compound in synthetic chemistry programs. nih.govijrpc.com

Coordination Chemistry with Metal Centers and Ligand Properties

Multidentate amine ligands are fundamental in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. nih.gov this compound possesses multiple potential coordination sites: the imine nitrogen (N1), the amine nitrogen (N3) of the imidazole ring, and the nitrogen of the exocyclic dimethylamino group. This makes it a potential bidentate or tridentate ligand.

The coordination behavior of benzimidazole derivatives is well-established. They can coordinate to metal centers through one or both of the imidazole nitrogen atoms. researchgate.net For instance, ligands like 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine use the imidazole nitrogens to form stable complexes with lanthanide and transition metals. researchgate.net

For this compound, several coordination modes are conceivable:

Monodentate Coordination: The most basic mode would involve coordination through the more sterically accessible and basic sp2-hybridized imidazole nitrogen (N1).

Bidentate Chelation: The compound could act as a bidentate ligand, forming a five-membered chelate ring by coordinating through the N1 imidazole nitrogen and the exocyclic 4-dimethylamino nitrogen. The formation of five- or six-membered chelate rings is often thermodynamically favored.

Bridging Ligand: The ligand could bridge two metal centers, with one nitrogen coordinating to the first metal and another nitrogen coordinating to the second.

The specific coordination mode would depend on the metal ion's size, preferred geometry, and electronic properties, as well as the reaction conditions. researchgate.net The resulting metal complexes could have interesting catalytic, magnetic, or photoluminescent properties. researchgate.netresearchgate.net The study of how such ligands coordinate with Group 1 metal cations, for example, is crucial for understanding their role in catalysis. nih.gov The synthesis of cobalt (II) and copper (II) complexes with related benzimidazole-isoquinoline ligands has been demonstrated, forming distorted tetrahedral geometries. researchgate.net

Table 3: Potential Coordination Modes This table is interactive. Click on headers to sort.

Coordination Mode Donating Atoms Potential Chelate Ring Size Comments
Monodentate N1 (imidazole) N/A Simple coordination, common for benzimidazoles.
Bidentate N1 and 4-NMe₂ 5-membered Forms a stable chelate ring.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N,N-Dimethyl-1H-benzo[d]imidazol-4-amine, and how do reaction conditions influence yield?

  • Methodology : Use reflux conditions with brominated intermediates (e.g., HBr in acetic acid) to achieve cyclization and methylation. For example, similar benzimidazole derivatives were synthesized via bromination followed by nucleophilic substitution (65–80% yields) . Optimize solvent polarity (e.g., DMF or ethanol) to enhance regioselectivity, as demonstrated in analogous thiazolo-pyrimidine syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

  • Protocol : Employ 1H^1 \text{H}-NMR to confirm substitution patterns (e.g., dimethylamine protons at δ 2.8–3.2 ppm) and ESI-MS for molecular ion validation. CHN analysis ensures stoichiometric purity (>98%), as shown in structurally related benzimidazole-2-amine derivatives .

Q. How can computational methods predict the electronic properties of this compound?

  • Approach : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Benchmark against experimental UV-Vis spectra to validate absorption maxima .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activities of benzimidazole derivatives?

  • Analysis : Conduct dose-response assays (e.g., IC50_{50} determination) under standardized conditions (pH 7.4, 37°C) to address variability in biological activity. For instance, discrepancies in cSrc kinase inhibition (e.g., PP2 analog studies) were resolved using competitive binding assays and molecular docking .

Q. How does the molecular flexibility of this compound influence its pharmacokinetics?

  • Insight : Evaluate rotatable bond count (≤10) and polar surface area (≤140 Å2^2) using software like Schrödinger’s QikProp. These parameters correlate with oral bioavailability in rats (e.g., >50% absorption for rigid analogs) .

Q. What structural modifications enhance target specificity for kinase inhibition?

  • Design : Introduce electron-withdrawing substituents (e.g., -F or -NO2_2) at position 4 to improve binding affinity for ATP pockets. Validate via X-ray crystallography of inhibitor-protein complexes, as seen in quinazoline-imidazole hybrids .

Q. How can in vitro safety profiles be assessed for this compound derivatives?

  • Testing : Perform Ames tests for mutagenicity and MTT assays on hepatocyte cell lines (e.g., HepG2) to screen for cytotoxicity. Reference safety data from structurally similar compounds (e.g., LD50_{50} > 500 mg/kg in rodents) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Benzimidazole Derivatives

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–100°C↑ Cyclization
Solvent Polarityε > 20 (e.g., DMF)↑ Regioselectivity
CatalystHBr or AcOH↑ Rate by 30%

Table 2 : Computational vs. Experimental Properties

PropertyDFT PredictionExperimental ValueError (%)
HOMO-LUMO Gap (eV)4.24.12.4
LogP1.81.75.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.